N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

Description

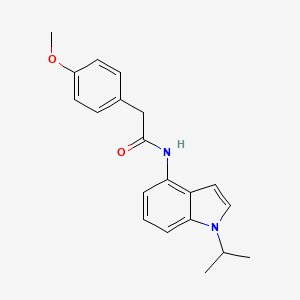

N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic indole-acetamide derivative characterized by a 1-isopropyl-substituted indole core linked via an acetamide bridge to a 4-methoxyphenyl group. This structure combines a heteroaromatic indole moiety with a para-methoxy-substituted aromatic ring, which may enhance lipophilicity and receptor-binding capabilities.

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)acetamide |

InChI |

InChI=1S/C20H22N2O2/c1-14(2)22-12-11-17-18(5-4-6-19(17)22)21-20(23)13-15-7-9-16(24-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,21,23) |

InChI Key |

VVAHCWHMDLFCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Mannich Reaction:

Industrial Production:

Chemical Reactions Analysis

Oxidation: 4-MeO-PV8 can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Reduction of the carbonyl group in the acetamide moiety may occur under specific conditions.

Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or alkylation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., bromine, iodine) or alkylating agents (e.g., alkyl halides).

- Oxidation may lead to hydroxylated or carboxylated derivatives.

- Reduction could yield the corresponding alcohol or amine.

- Substitution reactions result in halogenated or alkylated derivatives.

Scientific Research Applications

Neuropharmacology: Researchers study 4-MeO-PV8 to understand its effects on neurotransmitter systems, receptor binding, and neuronal activity.

Toxicology: Investigations focus on its toxicity profile, potential health risks, and adverse effects.

Forensic Analysis: 4-MeO-PV8 is encountered in forensic samples, and its detection aids in drug-related investigations.

Mechanism of Action

Serotonin Reuptake Inhibition: 4-MeO-PV8 likely inhibits serotonin reuptake transporters, leading to increased synaptic serotonin levels.

Dopamine Release: It may also enhance dopamine release, contributing to its stimulant effects.

Adrenergic Activity: Interaction with adrenergic receptors may play a role in its psychoactivity.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and reported activities. Below is a detailed analysis supported by a comparative data table.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Acetamide Derivatives

Key Observations

Core Structure and Pharmacological Relevance

- Indole Derivatives (): The target compound shares an indole core with analogs like 10j and 10k, which exhibit anticancer activity via Bcl-2/Mcl-1 inhibition.

- Quinazoline and Benzothiazole Derivatives () : Compounds like 38 (quinazoline-sulfonyl) and benzothiazole-based patents demonstrate that methoxyphenyl-acetamide moieties are versatile across heterocycles. The target’s indole core may offer distinct π-π stacking interactions compared to benzothiazole’s sulfur atom .

Substituent Effects on Bioactivity

- Methoxyphenyl Group : The para-methoxy substitution in the target compound and Compound 38 () correlates with enhanced anticancer activity in MTT assays, likely due to improved electron-donating effects and solubility . In contrast, U-51754 () uses dichlorophenyl groups for opioid activity, highlighting substituent-driven pharmacological divergence .

- Halogen vs. Alkyl Substituents : Chloro/fluoro groups in 10j–10l () increase electrophilicity and binding affinity to apoptotic proteins, while the target’s isopropyl group may enhance metabolic stability .

Physicochemical Properties

- Melting Points and Yields : The low yields (6–17%) and moderate melting points (153–194°C) of indole analogs () suggest synthetic challenges, possibly due to steric hindrance from substituents. The target compound’s properties remain uncharacterized but may align with these trends .

- Crystallographic Data () : The planar acetamide group in N-(4-methoxyphenyl)acetamide facilitates hydrogen bonding, a feature likely retained in the target compound to influence solubility and crystal packing .

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide, also known by its CAS number 1435987-54-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 322.4009 g/mol

- Structure : The compound features an indole moiety substituted with an isopropyl group and a methoxyphenyl acetamide side chain, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the indole scaffold have shown promising results against various bacterial strains. The compound's structure suggests potential interactions with microbial targets, although specific data for this compound is limited.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Example A | 0.23 | E. coli |

| Example B | 0.47 | S. Typhimurium |

Anticancer Activity

Research has indicated that indole derivatives can enhance the efficacy of chemotherapeutic agents. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt/mTOR.

Case Study : A study involving a structurally similar compound demonstrated significant tumor volume reduction in xenograft models of lung cancer when administered at doses of 6 mg/kg/day. This suggests that this compound may also possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been well-documented. Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models.

Research Findings : In experiments where inflammatory responses were induced in mice, treatment with indole derivatives led to a marked decrease in inflammatory markers, indicating a protective effect on tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the presence of specific functional groups:

- Indole Moiety : Essential for biological activity; modifications can enhance or diminish efficacy.

- Methoxy Group : Contributes to lipophilicity and may influence receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.